molecular formula C15H7F6N3S2 B2821608 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 400080-16-2

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2821608
CAS No.: 400080-16-2
M. Wt: 407.35
InChI Key: FJHFUGOGSYYQSC-UHFFFAOYSA-N
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Description

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS: 303996-50-1) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a sulfanyl-linked 3,5-bis(trifluoromethyl)benzyl group and at the 5-position with a carbonitrile moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting xenobiotic receptors like CAR (constitutive androstane receptor) or PXR (pregnane X receptor) . Its synthesis likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling, as seen in related imidazothiazole sulfides .

Properties

IUPAC Name

6-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3S2/c16-14(17,18)9-3-8(4-10(5-9)15(19,20)21)7-26-12-11(6-22)24-1-2-25-13(24)23-12/h1-5H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHFUGOGSYYQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. For structurally similar compounds like 6-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b] thiazole-5-carbonitrile (EVT-3259598), oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide produces sulfoxide intermediates (R-SO-) and sulfones (R-SO₂-).

Reaction Conditions Product Yield
Sulfanyl → SulfoxidemCPBA, CH₂Cl₂, 0°C → RTImidazothiazole sulfoxide derivative78–85%
Sulfanyl → SulfoneH₂O₂, AcOH, 60°C, 12hImidazothiazole sulfone derivative65–72%

The electron-withdrawing trifluoromethyl groups stabilize the oxidized products, enhancing their utility in medicinal chemistry for improved metabolic stability.

Nucleophilic Substitution

The cyano group (-CN) at position 5 participates in nucleophilic substitution reactions. For example:

  • Hydrolysis : Treatment with aqueous HCl/EtOH converts the nitrile to a carboxylic acid (-COOH).

  • Amination : Reaction with hydrazine hydrate yields a tetrazole derivative via [2+3] cycloaddition.

Example Reaction Pathway:

C≡NH2NNH2,ΔTetrazole[4]\text{C≡N} \xrightarrow{\text{H}_2\text{NNH}_2, \Delta} \text{Tetrazole} \quad[4]

Cyclization and Ring Expansion

The imidazo[2,1-b] thiazole core can undergo cyclization with electrophilic reagents. For instance, iodine-mediated cyclization forms fused tricyclic structures, as observed in related thiadiazole derivatives .

Key Observations:

  • Bromination at the thiazole sulfur followed by O-nucleophilic attack generates spirocyclic derivatives (e.g., Scheme 1 in ).

  • Lawesson’s reagent facilitates thionation of carbonyl groups adjacent to the core, enabling further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) occurs at reactive positions:

  • The benzylsulfanyl group’s para-position undergoes coupling with aryl boronic acids to introduce biaryl motifs.

  • Trifluoromethyl groups remain inert under these conditions, preserving their electronic effects.

Reactivity with Electrophiles

The nitrogen atoms in the imidazo-thiazole system react with electrophiles:

  • Alkylation : Benzyl bromide substitutes at N1, confirmed by X-ray crystallography in analogs .

  • Acylation : Acetyl chloride forms amide derivatives under basic conditions (e.g., Et₃N, THF).

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfanyl group, generating thiyl radicals. These intermediates dimerize or react with alkenes, as demonstrated in photostability studies of related compounds.

Comparative Reactivity with Analogues

Compared to non-fluorinated analogs, the bis(trifluoromethyl) groups:

  • Enhance oxidative stability of the sulfanyl moiety.

  • Reduce basicity of the thiazole nitrogen, suppressing protonation under acidic conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its potential against various cancer cell lines:

  • Mechanism of Action : The thiazole moiety contributes to the inhibition of cell proliferation by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can effectively target pathways involved in tumor growth and survival .
  • Case Study : In a study evaluating thiazole-integrated pyrrolidin-2-one derivatives, it was found that certain analogues displayed promising anticancer activity with IC50 values indicating effective cytotoxicity against human cancer cell lines . This suggests that the compound may share similar pathways of action, warranting further investigation.

Anticonvulsant Properties

Thiazole compounds have also been explored for their anticonvulsant effects. For instance, derivatives have been synthesized and tested for their ability to protect against seizures in animal models:

  • Research Findings : A study highlighted the synthesis of aminothiazole derivatives that demonstrated significant anticonvulsant activity, suggesting that the structural components of thiazoles may play a critical role in modulating neurological responses .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been noted. Thiazoles are known for their ability to disrupt microbial cell walls or inhibit vital enzymatic processes:

  • Evidence of Efficacy : Various studies have reported on the synthesis of thiazole derivatives that exhibit antibacterial and antifungal activities. These findings indicate that the compound could be further explored for applications in treating infections caused by resistant strains of bacteria .

Lithium-Sulfur Batteries

Recent advancements have shown that compounds like 6-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile can be utilized in energy storage technologies:

  • Performance Enhancement : Research has indicated that modified separators incorporating thiazole-based compounds can significantly improve the performance and stability of lithium-sulfur batteries by suppressing polysulfide diffusion .

Coatings and Polymers

The unique chemical structure allows for the integration of this compound into polymer matrices for enhanced properties:

  • Functionalization Potential : The incorporation of thiazole derivatives into polymer systems can lead to materials with improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituents on Benzyl Core Structure Key Features Biological Relevance Reference
Target Compound 3,5-bis(trifluoromethyl) Imidazo[2,1-b][1,3]thiazole-5-carbonitrile High lipophilicity, electron-withdrawing CF₃ groups Potential CAR/PXR modulation (inferred)
6-[(4-Chlorophenyl)methyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile 4-chloro Same core Moderate lipophilicity, electron-withdrawing Cl Unreported activity; structural analog for SAR studies
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile Unsubstituted benzyl Same core Lower metabolic stability (no CF₃) Intermediate in synthesis of fluorinated analogs

Key Insight : The 3,5-bis(trifluoromethyl) substituents in the target compound likely improve metabolic stability and membrane permeability compared to chloro- or unsubstituted benzyl analogs .

Functional Group Variations on the Imidazothiazole Core

Compound Name Functional Group Core Structure Key Features Biological Relevance Reference
Target Compound Carbonitrile (C≡N) Imidazo[2,1-b][1,3]thiazole Electrophilic carbonitrile; potential H-bond acceptor May enhance receptor binding
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) Carbaldehyde oxime Same core Oxime group enables covalent interactions Potent human CAR agonist
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile Carbonitrile + dihydro core Partially saturated core Reduced aromaticity; altered pharmacokinetics Unreported activity; structural novelty

Key Insight : The carbonitrile group in the target compound offers distinct electronic properties compared to CITCO’s oxime, which is critical for CAR activation . Saturation of the core (e.g., dihydro derivatives) may reduce planar rigidity, affecting target engagement .

Species-Specific Pharmacological Profiles

  • TCPOBOP : Mouse CAR-selective agonist; structurally distinct (bis-pyridyloxybenzene) but underscores substituent-driven species bias .
  • Target Compound : The 3,5-bis(trifluoromethyl)benzyl group may confer unique human vs. rodent receptor selectivity, though empirical data are lacking .

Biological Activity

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a novel compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C15H7F6N3S2
  • Molecular Weight : 407.36 g/mol
  • CAS Number : 303996-47-6

The compound features a thiazole ring fused with an imidazole moiety and a sulfenyl group, which may contribute to its biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

  • Anticancer Activity
    • Mechanism : The compound exhibits selective cytotoxicity against various cancer cell lines. It has been shown to inhibit cell proliferation in FLT3-dependent acute myeloid leukemia (AML) cell lines with an IC50 value of 0.002 μM, indicating potent activity against these cells while showing minimal effects on non-cancerous cells .
    • Case Study : In a study involving several derivatives of imidazo[2,1-b]thiazole, compounds similar to the target compound demonstrated significant anti-viability effects against AML cells, suggesting a promising therapeutic avenue for treating this type of leukemia .
  • Antimicrobial Activity
    • The compound has shown broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth:
      • E. coli : MIC < 29 μg/mL
      • S. aureus : MIC < 40 μg/mL
    • These findings suggest potential applications in treating bacterial infections .
  • Anti-inflammatory Effects
    • Preliminary studies indicate that the compound may possess anti-inflammatory properties, although specific mechanisms and pathways remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[2,1-b]thiazole derivatives has been extensively studied. Modifications at various positions on the thiazole and imidazole rings can enhance biological activity:

  • Substituents such as trifluoromethyl groups significantly increase potency.
  • The presence of the sulfanyl group is crucial for maintaining activity against targeted cancer cells and pathogens.

Data Table: Biological Activities

Activity TypeAssay TypeCell Line / OrganismIC50/MIC Value
AnticancerCell Proliferation AssayMV4-11 (AML)0.002 μM
AntimicrobialBroth Microdilution MethodE. coli< 29 μg/mL
S. aureus< 40 μg/mL
Anti-inflammatoryIn vitro assaysVariousNot specified

Q & A

What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves coupling a substituted benzylthiol to the imidazo[2,1-b][1,3]thiazole core. Key steps include:

  • Catalyst selection : Polystyrene-supported palladium(II) ethylenediamine complexes are effective for Suzuki-Miyaura coupling reactions, achieving yields up to 95% under mild conditions (e.g., THF/water, 50°C, 16 hours) .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring enhance reactivity. For example, 3,5-bis(trifluoromethyl)benzyl derivatives require shorter reaction times (10–12 hours) compared to nitro-substituted analogs (18 hours) .
  • Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (20:1 to 4:1) is critical for isolating the product in >98% purity .

How can structural characterization resolve contradictions in reported spectral data for imidazo[2,1-b]thiazole derivatives?

Advanced Research Focus
Discrepancies in NMR or MS data often arise from tautomerism or solvent interactions. Methodological approaches include:

  • Multi-nuclear NMR : ¹H, ¹³C, and ¹⁹F NMR (e.g., δ = -107.33 ppm for trifluoromethyl groups) confirm regiochemistry and electronic effects .
  • High-resolution mass spectrometry (HRMS) : Use FAB or ESI-HRMS to distinguish between isobaric species (e.g., [M+H]+ at m/z 363.1170 for C₁₉H₁₃N₆F₂) .
  • X-ray crystallography : Resolves ambiguities in solid-state conformation, particularly for sulfur-containing analogs .

What biological targets are associated with this compound, and how does its structure-activity relationship (SAR) compare to analogs like CITCO?

Advanced Research Focus
The compound shares structural homology with CITCO, a known constitutive androstane receptor (CAR) agonist. Key SAR insights:

  • Substituent positioning : The 3,5-bis(trifluoromethyl)benzyl group enhances lipophilicity and receptor binding affinity compared to CITCO’s 4-chlorophenyl group .
  • Sulfur vs. oxime linkers : The sulfanyl group improves metabolic stability over CITCO’s oxime moiety, as shown in cytochrome P450 induction assays .
  • In vitro validation : Use dual-luciferase reporter assays (e.g., pGL3-basic vector with CAR-responsive elements) to quantify receptor activation .

How do electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?

Basic Research Focus
The 3,5-bis(trifluoromethyl) substituent exerts strong electron-withdrawing effects:

  • Rate acceleration : Reduces electron density on the benzyl ring, facilitating oxidative addition in palladium-catalyzed reactions (e.g., 85% yield in 12 hours vs. 75% for nitro analogs in 18 hours) .
  • Byproduct mitigation : Minimizes undesired homocoupling via enhanced steric hindrance .
  • Computational validation : DFT studies show decreased HOMO-LUMO gaps in trifluoromethyl-substituted intermediates, aligning with experimental yields .

What strategies address low solubility in pharmacokinetic studies of this compound?

Advanced Research Focus
Poor aqueous solubility (common with trifluoromethyl groups) is tackled via:

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) at the 5-carbonitrile position, improving bioavailability .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures (1:4 v/v) for in vivo dosing, achieving >90% dissolution at physiological pH .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance cellular uptake in hepatic models .

How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

Advanced Research Focus
Mechanistic studies reveal:

  • CYP3A4 induction : Activates pregnane X receptor (PXR) pathways, confirmed via qRT-PCR of hepatic cells (2.5-fold induction at 10 μM) .
  • Competitive inhibition : IC₅₀ values for CYP2B6 (8.2 μM) suggest potential interactions with substrates like bupropion .
  • Metabolite profiling : LC-MS/MS identifies primary metabolites as sulfoxide and glucuronide conjugates .

What computational tools predict the compound’s binding modes to nuclear receptors like CAR or PXR?

Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Identify binding pockets : The imidazothiazole core occupies the CAR ligand-binding domain (LBD) with ΔG = -9.8 kcal/mol .
  • Compare with CITCO : Trifluoromethyl groups form stronger hydrophobic interactions than CITCO’s dichlorobenzyl group .
  • Validate with mutagenesis : Alanine scanning of CAR residues (e.g., Y336A) reduces binding affinity by 70% .

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